molecular formula C23H25NO4 B12295330 Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate

Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12295330
M. Wt: 379.4 g/mol
InChI Key: OBRCZDSSTFYSKW-UHFFFAOYSA-N
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Description

Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework. The presence of both phenyl and benzyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an enyne, followed by a series of functional group transformations to introduce the spiro linkage and the piperidine ring . The reaction conditions often require the use of strong bases, such as sodium ethoxide, and various catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and rigid bicyclic structure allow it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity . The phenyl and benzyl groups can also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate is unique due to its combination of a spiro linkage, a bicyclic framework, and the presence of both phenyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

benzyl 6-phenylspiro[3,7-dioxabicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C23H25NO4/c25-21(26-17-18-7-3-1-4-8-18)24-14-11-22(12-15-24)20-23(28-20,13-16-27-22)19-9-5-2-6-10-19/h1-10,20H,11-17H2

InChI Key

OBRCZDSSTFYSKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3C(O3)(CCO2)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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